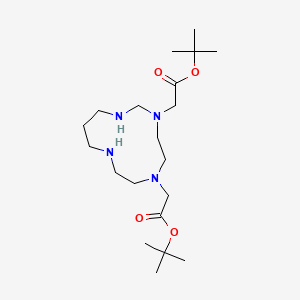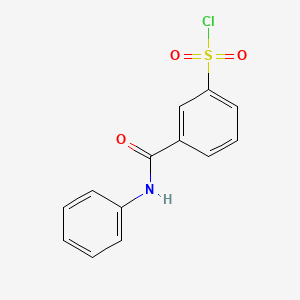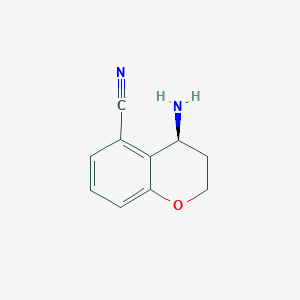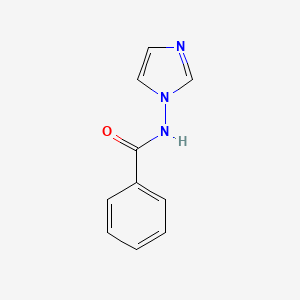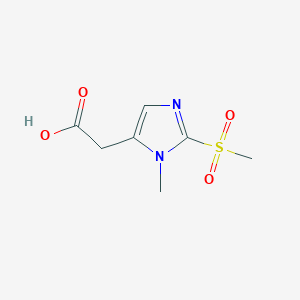
2-(1-Methyl-2-(methylsulfonyl)-1H-imidazol-5-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Methyl-2-(methylsulfonyl)-1H-imidazol-5-yl)acetic acid is a compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry. This particular compound features a methylsulfonyl group and an acetic acid moiety, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-2-(methylsulfonyl)-1H-imidazol-5-yl)acetic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonation reactions using reagents such as methylsulfonyl chloride.
Attachment of the Acetic Acid Moiety: The acetic acid moiety can be attached through carboxylation reactions, often using carbon dioxide under high pressure and temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the imidazole ring or the methylsulfonyl group, resulting in the formation of reduced imidazole derivatives or sulfides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety or the methylsulfonyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Reduced imidazole derivatives or sulfides.
Substitution: Various substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
2-(1-Methyl-2-(methylsulfonyl)-1H-imidazol-5-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-(1-Methyl-2-(methylsulfonyl)-1H-imidazol-5-yl)acetic acid involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The methylsulfonyl group can enhance the compound’s solubility and stability, facilitating its biological activity. The acetic acid moiety can participate in hydrogen bonding, further influencing the compound’s interactions with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
2-(1-Methyl-1H-imidazol-5-yl)acetic acid: Lacks the methylsulfonyl group, resulting in different chemical properties.
2-(1-Methyl-2-(methylthio)-1H-imidazol-5-yl)acetic acid: Contains a methylthio group instead of a methylsulfonyl group, leading to different reactivity.
2-(1-Methyl-2-(methylsulfonyl)-1H-imidazol-4-yl)acetic acid: The position of the acetic acid moiety is different, affecting its chemical behavior.
Uniqueness
2-(1-Methyl-2-(methylsulfonyl)-1H-imidazol-5-yl)acetic acid is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical properties such as increased solubility and stability. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C7H10N2O4S |
|---|---|
Peso molecular |
218.23 g/mol |
Nombre IUPAC |
2-(3-methyl-2-methylsulfonylimidazol-4-yl)acetic acid |
InChI |
InChI=1S/C7H10N2O4S/c1-9-5(3-6(10)11)4-8-7(9)14(2,12)13/h4H,3H2,1-2H3,(H,10,11) |
Clave InChI |
UNKVAMBBUATCSO-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CN=C1S(=O)(=O)C)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Hydroxy-3-(2,3,5,6-tetrafluoro-4-nitrophenyl)-1,5-dioxaspiro[5.5]undec-3-en-2-one](/img/structure/B12826267.png)
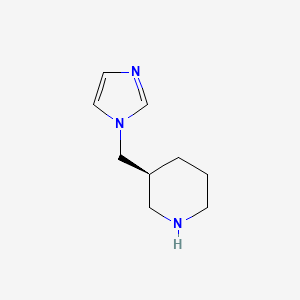
![2-(1H-Benzo[d]imidazol-2-yl)ethenol](/img/structure/B12826288.png)
![5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B12826294.png)
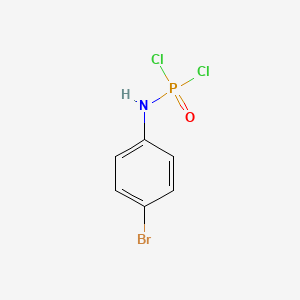
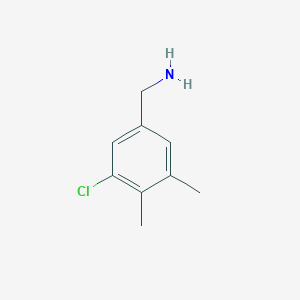

![N-[(4-Fluorophenyl)methyl]-1-[(1r)-1-Naphthalen-1-Ylethyl]piperidine-4-Carboxamide](/img/structure/B12826311.png)

